molecular formula C19H18N4O2S B2885789 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021045-71-5

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2885789
CAS No.: 1021045-71-5
M. Wt: 366.44
InChI Key: OSDXIEMSRUWIKH-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a thiazolo[4,5-b]pyridine moiety with a pyrrolidine-3-carboxamide group

Scientific Research Applications

Future Directions

The PI3Ks signaling pathway plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation, which has been proven to be an important target for tumor-targeted therapy . Therefore, the development of potent PI3K inhibitors like “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” could be a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation to form the thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its specific combination of functional groups and the resulting pharmacological profile. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-11-8-12(2)20-17-16(11)26-19(21-17)22-18(25)13-9-15(24)23(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDXIEMSRUWIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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